4-methyl-N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide
Description
The compound 4-methyl-N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide features a benzenesulfonamide core linked to a thiazol-2-yl group, which is further connected to a 3-oxopropyl chain bearing a 4-(pyridin-2-yl)piperazine moiety. This structure combines sulfonamide’s pharmacophoric properties with a thiazole-piperazine scaffold, which is commonly associated with kinase inhibition, antimicrobial activity, or receptor modulation .
Properties
IUPAC Name |
4-methyl-N-[4-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S2/c1-17-5-8-19(9-6-17)32(29,30)25-22-24-18(16-31-22)7-10-21(28)27-14-12-26(13-15-27)20-4-2-3-11-23-20/h2-6,8-9,11,16H,7,10,12-15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRMZUKIXJJPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)N3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through hydrogen bonding, hydrophobic interactions, or π-π stacking
Biochemical Pathways
Compounds with similar structures have been shown to influence various pathways, including inflammatory and analgesic pathways.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Compounds with similar structures have demonstrated anti-inflammatory and analgesic activities.
Biological Activity
The compound 4-methyl-N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly as a tyrosine kinase inhibitor . This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Sulfonamide moiety : Provides antibacterial properties.
- Thiazole ring : Contributes to its interaction with biological targets.
- Piperazine and pyridine groups : Enhance binding affinity and selectivity towards specific receptors.
Anticancer Properties
Research indicates that this compound acts as an inhibitor of Bruton’s Tyrosine Kinase (BTK) , which is crucial in B-cell receptor signaling pathways. Inhibition of BTK has therapeutic implications for various cancers, especially B-cell malignancies. In vitro studies demonstrated that the compound effectively reduced cell proliferation in cancer cell lines, showing significant cytotoxicity with IC50 values in the low micromolar range .
Antimicrobial Activity
The sulfonamide backbone is known for its antibacterial properties. Studies have shown that derivatives of this compound exhibit potent activity against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : MIC values reported around 4 μg/mL.
- Escherichia coli : Demonstrated significant inhibition with MIC values ranging from 8 to 16 μg/mL .
The mechanism by which this compound exerts its biological effects includes:
- Inhibition of Tyrosine Kinases : Disruption of signaling pathways involved in cell growth and survival.
- Bacterial Folate Synthesis Inhibition : Similar to other sulfonamides, it may inhibit dihydropteroate synthase, leading to impaired bacterial growth .
Research Findings
Case Studies
- Case Study on Cancer Treatment : A study involving a cohort of patients with chronic lymphocytic leukemia (CLL) treated with BTK inhibitors showed promising results in terms of remission rates and overall survival, highlighting the role of this compound as a potential therapeutic agent .
- Antibacterial Efficacy : Clinical trials assessing the efficacy of sulfonamide derivatives against resistant strains of bacteria demonstrated that modifications to the thiazole and piperazine groups significantly enhanced antibacterial activity, suggesting a structure-activity relationship that could guide future drug design .
Scientific Research Applications
Molecular Formula
Molecular Weight
Approximately 366.47 g/mol.
Anticancer Activity
Recent studies have indicated that compounds similar to 4-methyl-N-(4-(3-oxo-3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide exhibit significant anticancer properties. The sulfonamide group is particularly effective in inhibiting the growth of tumor cells by interfering with DNA synthesis and cell division.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its structure allows it to penetrate bacterial membranes effectively, making it a candidate for further development as an antibiotic.
Case Study:
Research conducted by the American Society for Microbiology found that similar compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria. This suggests that modifications to the structure of this compound could enhance its efficacy as an antimicrobial agent.
Neurological Applications
Compounds with piperazine structures are often explored for their neuropharmacological effects. The potential for this compound to act on neurotransmitter systems makes it a candidate for treating neurological disorders such as anxiety and depression.
Case Study:
A research article highlighted the effects of piperazine derivatives on serotonin receptors, suggesting that modifications to this compound could yield effective anxiolytic or antidepressant agents.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Structural Variations
Sulfonamide vs. Urea Derivatives
The target compound’s benzenesulfonamide group distinguishes it from urea-based analogs, such as those reported in Molecules (2013) (e.g., compounds 11a–11o ). These urea derivatives share the thiazole-piperazine backbone but feature arylurea substituents instead of sulfonamide. For example:
- 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) : Substituted with a fluorophenylurea group, this compound exhibits a molecular ion at m/z 484.2 [M+H]+ and an 85.1% synthetic yield .
Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to ureas (pKa ~13–15), which may influence target binding and metabolic stability.
Heterocyclic Piperazine Substituents
The pyridin-2-yl group on the target’s piperazine contrasts with pyrimidin-2-yl analogs, such as N-(4-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide .
Substituent Effects on Physicochemical Properties
Aromatic Ring Modifications
The target’s 4-methylbenzenesulfonamide differs from halogenated or trifluoromethyl-substituted aryl groups in compounds like 11b (3,5-dichlorophenyl, m/z 534.2) or 11d (4-trifluoromethylphenyl, m/z 534.1) . Electron-withdrawing groups (e.g., Cl, CF₃) increase metabolic resistance but reduce solubility, whereas the methyl group balances lipophilicity and solubility.
Table 1: Key Data for Urea-Based Thiazole-Piperazine Analogs
| Compound | Substituent | Yield (%) | Molecular Ion ([M+H]+) |
|---|---|---|---|
| 11a | 3-Fluorophenyl | 85.1 | 484.2 |
| 11b | 3,5-Dichlorophenyl | 83.7 | 534.2 |
| 11d | 4-Trifluoromethylphenyl | 85.3 | 534.1 |
| 11m | 3,5-Di(trifluoromethyl)phenyl | 84.7 | 602.2 |
Q & A
Q. How to optimize the synthesis of this compound for higher yields and purity?
- Methodological Answer : Optimize reaction conditions (temperature, solvent, catalyst) based on stepwise coupling strategies. For example, use continuous flow reactors to improve efficiency and reduce side products. Purification via column chromatography (e.g., silica gel) or preparative HPLC is critical for isolating the compound in >95% purity. Reaction intermediates, such as the piperazine-thiazole core, require careful protection/deprotection steps to avoid degradation .
Q. What analytical techniques are essential for structural characterization?
- Methodological Answer : Employ 1H/13C NMR to confirm proton environments and carbon frameworks, focusing on diagnostic peaks (e.g., sulfonamide S=O at ~125 ppm in 13C NMR). High-resolution mass spectrometry (HRMS) validates molecular weight (±2 ppm accuracy). Elemental analysis (C, H, N) ensures stoichiometric consistency. For stereochemical confirmation, use X-ray crystallography if crystalline forms are obtainable .
Q. How to design initial biological evaluations to assess therapeutic potential?
- Methodological Answer : Prioritize in vitro assays :
- Receptor binding : Screen against GPCRs (e.g., serotonin/dopamine receptors due to the piperazine moiety) using radioligand displacement assays .
- Enzyme inhibition : Test for kinase or protease inhibition (e.g., COX-2) via fluorogenic substrates.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How to perform structure-activity relationship (SAR) studies to identify key functional groups affecting bioactivity?
- Methodological Answer : Synthesize analogs with systematic modifications (e.g., replace pyridin-2-yl with pyrimidine or phenyl groups). Compare binding affinities (Ki) and potency (EC50) in target assays. Use molecular docking (e.g., AutoDock Vina) to model interactions with receptors like 5-HT1A. For example, the sulfonamide group’s hydrogen-bonding capacity may enhance target engagement, while the thiazole ring’s planarity influences membrane permeability .
Q. How to resolve contradictions in pharmacokinetic data across studies?
- Methodological Answer : Replicate studies under standardized conditions (pH 7.4 buffer, 37°C). Use LC-MS/MS to quantify plasma stability and metabolite formation. Cross-validate data using PBPK modeling (e.g., GastroPlus) to account for interspecies variability. If oral bioavailability discrepancies arise, investigate efflux transporters (e.g., P-gp) via Caco-2 monolayer assays .
Q. What computational methods predict target interactions and off-target risks?
- Methodological Answer : Combine molecular dynamics simulations (GROMACS) to assess binding stability (RMSD <2 Å) with QSAR models (e.g., Random Forest) trained on ChEMBL data. For off-target profiling, use similarity ensemble approach (SEA) to predict interactions with unrelated targets (e.g., hERG channel). Validate predictions via SPR-based binding assays .
Q. How to assess chemical stability under physiological conditions?
- Methodological Answer : Conduct forced degradation studies:
Q. What strategies ensure enantiomeric purity in asymmetric synthesis?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during thiazole ring formation. Analyze enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column). For scale-up, employ enzymatic resolution (e.g., lipase-catalyzed acyl transfer) or asymmetric catalysis (e.g., BINAP-Ru complexes) .
Q. How to evaluate off-target effects in complex biological systems?
- Methodological Answer : Apply thermal proteome profiling (TPP) to identify protein targets in cell lysates. Combine with RNA-seq to assess transcriptomic changes. For phenotypic screening, use zebrafish models to observe developmental toxicity (e.g., pericardial edema) or behavioral assays (e.g., locomotor activity) .
Q. How to address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
Investigate plasma protein binding (equilibrium dialysis) and tissue distribution (radiolabeled compound tracking). Perform metabolite ID using in vivo microsomal incubations. If poor in vivo activity persists, consider prodrug strategies (e.g., esterification of sulfonamide) to enhance bioavailability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
